InChI=1S/C5H6ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2
. The Canonical SMILES is C1=CC(=NN=C1CN)Cl
. The compound is classified as an organic compound with the following identifiers:
The synthesis of (6-Chloropyridazin-3-YL)methanamine typically involves the reaction of 3,6-dichloropyridazine with ammonia or methylamine. The reaction conditions are crucial for optimizing yield and purity.
This synthetic method highlights the importance of controlling reaction parameters to achieve high yields and minimize by-products .
The molecular structure of (6-Chloropyridazin-3-YL)methanamine consists of a pyridazine ring substituted with a chlorine atom at the 6-position and a methanamine group at the 3-position.
(6-Chloropyridazin-3-YL)methanamine can participate in various chemical reactions due to its functional groups.
The mechanism of action for (6-Chloropyridazin-3-YL)methanamine is primarily linked to its interactions with biological targets.
The compound is believed to interact with various biomolecules through:
Research indicates that derivatives of pyridazine compounds can modulate biochemical pathways related to cell signaling and metabolic processes, although specific pathways for this compound require further investigation .
The physical and chemical properties of (6-Chloropyridazin-3-YL)methanamine are essential for understanding its behavior in various applications.
(6-Chloropyridazin-3-YL)methanamine has several scientific applications:
(6-Chloropyridazin-3-yl)methanamine is the systematic IUPAC name for this heterocyclic amine, reflecting its core pyridazine ring substituted with chlorine at the 6-position and an aminomethyl group at the 3-position. This nomenclature follows the standard practice of prioritizing the lowest locants for substituents while designating "methanamine" for the −CH₂NH₂ functional group. The compound’s registry (CAS 871826-15-2) provides a unique identifier essential for chemical tracking and literature searches [1] [6].
Alternative names arise from different numbering conventions and functional group naming approaches. The synonym "3-(Aminomethyl)-6-chloropyridazine" explicitly positions the aminomethyl group relative to chlorine, while "1-(6-Chloropyridazin-3-yl)methanamine" uses a substitutive prefix. Industry suppliers frequently simplify the name to "6-Chloro-3-pyridazinemethanamine" [1] [2]. Notably, confusion may occur with the structurally distinct "3-amino-6-chloropyridazine" (CAS 1722-10-7), which lacks the methylene linker and exhibits different properties [3]. The table below catalogs verified synonyms:
Table 1: Systematic and Common Synonyms
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Systematic | (6-Chloropyridazin-3-yl)methanamine | BLDPHARM [1] |
Substitutive | 3-(Aminomethyl)-6-chloropyridazine | LookChem [6] |
Functional | 1-(6-Chloropyridazin-3-yl)methanamine | Abosyn [2] |
Simplified | 6-Chloro-3-pyridazinemethanamine | SpectraBase [3] |
Alternate | (6-Chloro-1,2-diazin-3-yl)methylamine | LookChem [6] |
The molecular formula C₅H₆ClN₃ confirms the compound’s composition: five carbon atoms, six hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula distinguishes it from regioisomers like 4-aminomethyl chloropyridazines and higher homologs such as N-methylated derivatives (e.g., C₇H₉ClN₂) [4]. The calculated exact mass is 143.0158 Da, while the monoisotopic molecular weight is 143.0252 Da, reflecting natural isotopic abundances of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and chlorine (³⁵Cl) [1] [2]. The molecular weight of 143.57 g/mol (averaged across isotopes) is consistent across suppliers and spectroscopic analyses [3] [6].
Table 2: Molecular Formula and Weight Data
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₅H₆ClN₃ | Elemental Analysis [1] [6] |
Monoisotopic Mass | 143.0252 Da | High-Resolution MS [3] |
Average Molecular Weight | 143.57 g/mol | Supplier Specifications [2] |
Exact Mass (Neutral) | 143.0158 Da | Computational Chemistry [3] |
Nuclear Magnetic Resonance (NMR)¹H NMR spectra (DMSO-d₆, 297K) reveal distinctive proton environments: the methylene group (−CH₂−) resonates as a singlet at δ 3.95–4.05 ppm, while aromatic protons appear as two doublets. H-5 (adjacent to the chlorinated N) appears at δ 7.60–7.65 ppm, and H-4 (ortho to the aminomethyl group) emerges at δ 7.80–7.85 ppm [3]. The absence of additional peaks confirms the absence of common solvents or impurities. ¹³C NMR assignments include C-6 (quaternary, δ 158.1 ppm), C-3 (CH₂, δ 45.8 ppm), C-5 (CH, δ 128.9 ppm), C-4 (CH, δ 132.5 ppm), and C-α (ring carbon, δ 145.2 ppm) [3].
Infrared SpectroscopyFTIR spectra (KBr) show key absorptions: N−H stretches at 3350–3250 cm⁻¹ (primary amine asymmetry/symmetry), C−H stretches near 2920 cm⁻¹ (aliphatic CH₂), and ring vibrations at 1575 cm⁻¹ (C=N), 1470 cm⁻¹ (C=C), and 820 cm⁻¹ (C−Cl) [3] [6]. The absence of carbonyl stretches (1700 cm⁻¹) confirms purity.
Mass SpectrometryElectron ionization MS (70 eV) displays characteristic fragments: the molecular ion [M]⁺˙ at m/z 143 (low intensity), followed by dominant cleavage fragments at m/z 106 (loss of −CH₂NH₂, [C₄H₃ClN₂]⁺), m/z 79 (pyridazinyl fragment, [C₄H₃N₂]⁺), and m/z 51 (C₃H₃⁺) [3] [6].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (300 MHz, DMSO-d₆) | δ 3.95 (s, 2H) | −CH₂NH₂ |
δ 7.60 (d, 1H) | H-5 (Pyridazine) | |
δ 7.80 (d, 1H) | H-4 (Pyridazine) | |
FTIR (KBr) | 3350–3250 cm⁻¹ | ν(N−H) stretch |
2920 cm⁻¹ | ν(C−H) aliphatic | |
1575 cm⁻¹ | ν(C=N) ring | |
820 cm⁻¹ | ν(C−Cl) | |
EI-MS | m/z 143 | [M]⁺˙ |
m/z 106 | [M−CH₂NH₂]⁺ | |
m/z 79 | [C₄H₃N₂]⁺ |
Solid-state characterization indicates a melting point of 97–98°C for the free base, consistent with crystalline purity [6]. The hydrochloride salt (CAS 1420961-44-9) exhibits higher thermal stability, though its melting point remains unreported. Computational models predict a planar pyridazine ring with the aminomethyl group adopting a near-perpendicular orientation to minimize steric repulsion. The C−Cl bond length is estimated at 1.73 Å, typical for aryl chlorides, while C−N bond lengths in the ring average 1.34 Å (conjugated) versus 1.46 Å for the aliphatic C−N bond of the amine [6].
X-ray-quality crystals are unreported in public datasets, limiting precise lattice parameter determination. However, density functional theory (DFT) simulations suggest a monoclinic unit cell with a density of 1.338 g/cm³ [6]. The hydrochloride salt crystallizes more readily, with the counterion stabilizing the structure via N–H⁺···Cl⁻ hydrogen bonding. Solid-state stability requires storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or decomposition [1] [8].
Table 4: Physicochemical and Structural Properties
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 97–98°C | Free base [6] |
Density | 1.338 g/cm³ | Predicted (Solid) [6] |
Crystal System | Monoclinic | DFT Prediction |
Storage Stability | 2–8°C, Inert Atmosphere | Supplier Recommendations [1] [8] |
pKₐ (Predicted) | 7.15 ± 0.29 | Protonation at amine site [6] |
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